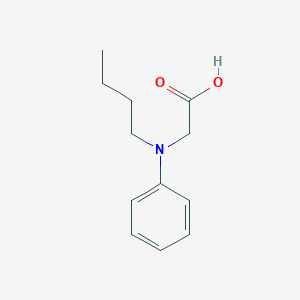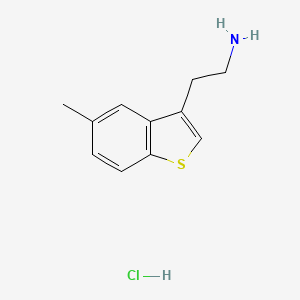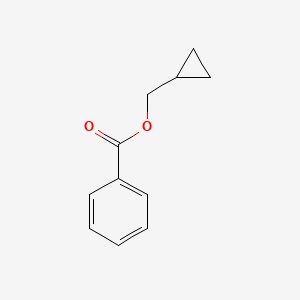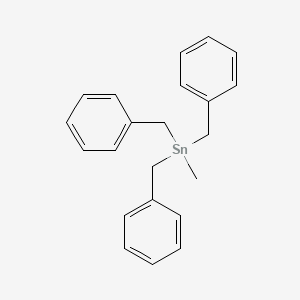
Tribenzyl(methyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzyl(methyl)stannane is an organotin compound characterized by the presence of three benzyl groups and one methyl group attached to a central tin atom. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribenzyl(methyl)stannane can be synthesized through various methods, including the reaction of tribenzylstannane with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of automated systems to handle the reagents and control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzyl(methyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The benzyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under mild conditions.
Major Products
The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in organic synthesis .
Applications De Recherche Scientifique
Tribenzyl(methyl)stannane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tribenzyl(methyl)stannane involves the formation of stannyl radicals, which participate in various radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different substituents.
Triphenyltin hydride: Similar in structure but with phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(methyl)stannane is unique due to the presence of both benzyl and methyl groups, which provide distinct reactivity patterns compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required .
Propriétés
Numéro CAS |
17841-74-6 |
|---|---|
Formule moléculaire |
C22H24Sn |
Poids moléculaire |
407.1 g/mol |
Nom IUPAC |
tribenzyl(methyl)stannane |
InChI |
InChI=1S/3C7H7.CH3.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H3; |
Clé InChI |
ZDUCAYRQGBSUHH-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


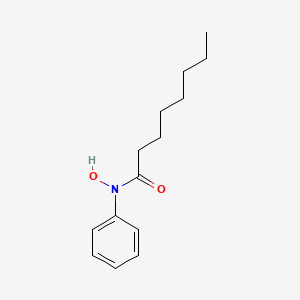
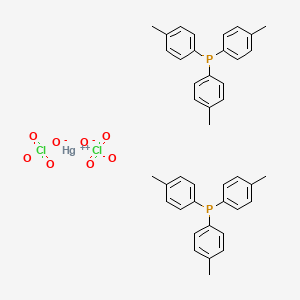
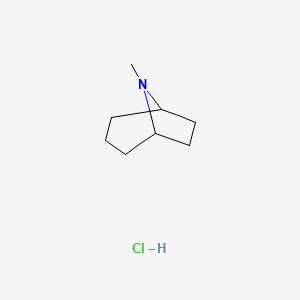
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
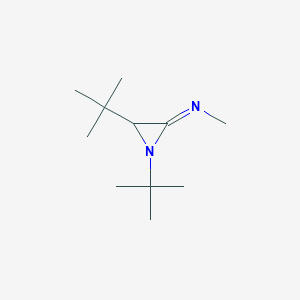
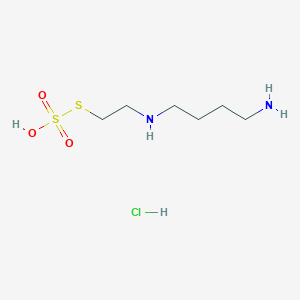
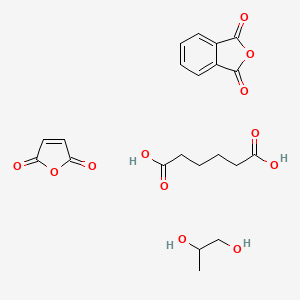

![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
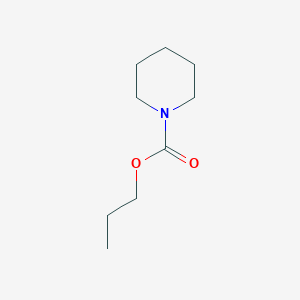
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
